2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
Overview
Description
2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is a synthetic compound that belongs to the class of amino alcohols. It is a clear, colorless liquid that is water-soluble and has a faint odor. This compound is primarily used as a chelating agent and is known to be an excellent complexing agent for transition metals such as copper, iron, and nickel. It is also used as a stabilizer in polyurethane foam and as a surfactant in detergents.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol can be synthesized using various methods. One common method involves the reaction of ethylene oxide with diethylenetriamine. Another method includes the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohols and amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, reduced alcohols, and substituted amino alcohols .
Scientific Research Applications
2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for transition metals and as a stabilizer in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: The compound is used in the production of polyurethane foams, detergents, and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol involves its ability to form stable complexes with transition metals. This chelating property allows it to stabilize metal ions in various chemical and biological systems. The compound interacts with metal ions through its hydroxyl and amino groups, forming stable coordination complexes.
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure but has three hydroxyl groups attached to the nitrogen atom.
Diethanolamine: Contains two hydroxyl groups attached to the nitrogen atom.
Monoethanolamine: Contains one hydroxyl group attached to the nitrogen atom.
Uniqueness
2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is unique due to its specific arrangement of hydroxyl and amino groups, which provides it with distinct chelating properties and makes it highly effective in stabilizing transition metals.
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c10-4-1-9(2-5-11)3-7-13-8-6-12/h10-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBWPFLOVGXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170106 | |
Record name | 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17626-34-5 | |
Record name | 2,2′-[[2-(2-Hydroxyethoxy)ethyl]imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17626-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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